N-Methyl Trimetazidine-d8 Dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl Trimetazidine-d8 Dihydrochloride is a labeled analogue of N-Methyl Trimetazidine Dihydrochloride, which is a metabolite of Trimetazidine. Trimetazidine is a drug used for the treatment of angina pectoris. The compound is characterized by the presence of deuterium atoms, which makes it useful in various scientific research applications, particularly in metabolic studies and as a reference standard in analytical chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl Trimetazidine-d8 Dihydrochloride involves the incorporation of deuterium atoms into the molecular structure of N-Methyl Trimetazidine. The process typically starts with the deuteration of the precursor compounds, followed by a series of chemical reactions to form the final product. The reaction conditions often include the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process is carried out in controlled environments to ensure the quality and consistency of the product. The final compound is then purified and characterized using various analytical techniques to confirm its structure and isotopic labeling.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl Trimetazidine-d8 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogues.
Wissenschaftliche Forschungsanwendungen
N-Methyl Trimetazidine-d8 Dihydrochloride has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of compounds.
Biology: Employed in metabolic studies to trace metabolic pathways and understand the metabolism of drugs.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new drugs and the optimization of existing drug formulations.
Wirkmechanismus
The mechanism of action of N-Methyl Trimetazidine-d8 Dihydrochloride is similar to that of Trimetazidine. It is believed to inhibit 3-ketoacyl coenzyme A thiolase, which decreases fatty acid oxidation while preserving glucose metabolism. This action helps prevent the acidic conditions that exacerbate ischemic injury in the heart. The compound targets metabolic pathways involved in energy production, thereby improving the efficiency of glucose utilization in the heart muscle .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl Trimetazidine Dihydrochloride: The non-deuterated analogue of N-Methyl Trimetazidine-d8 Dihydrochloride.
Trimetazidine: The parent compound used for the treatment of angina pectoris.
Other Deuterated Analogues: Various deuterated analogues of Trimetazidine and related compounds.
Uniqueness
This compound is unique due to its isotopic labeling with deuterium atoms. This labeling provides distinct advantages in scientific research, such as improved sensitivity in analytical techniques and the ability to trace metabolic pathways more accurately. The deuterium atoms also enhance the stability of the compound, making it a valuable tool in various research applications.
Eigenschaften
CAS-Nummer |
1246819-10-2 |
---|---|
Molekularformel |
C15H24N2O3 |
Molekulargewicht |
288.417 |
IUPAC-Name |
2,2,3,3,5,5,6,6-octadeuterio-1-methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C15H24N2O3/c1-16-7-9-17(10-8-16)11-12-5-6-13(18-2)15(20-4)14(12)19-3/h5-6H,7-11H2,1-4H3/i7D2,8D2,9D2,10D2 |
InChI-Schlüssel |
SQQDLCAQLUXIPC-UFBJYANTSA-N |
SMILES |
CN1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC |
Synonyme |
1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine-d8 Hydrochloride; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.